Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate is a chemical compound with the CAS number 158692-57-0 . It’s a type of pyrrole, which is a class of compounds containing a five-membered aromatic ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of pyrroles often involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using X-ray crystallography . This technique allows for the determination of the atomic and molecular structure of a crystal, from which the positions of the atoms in the crystal, their chemical bonds, their crystallographic disorder, and various other information can be obtained .Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions. For example, the carbonyl group in β-Ketothioamides (KTAs), a type of pyrrole, renders them susceptible to nucleophilic attack, allowing them to act as substrates for nucleophilic addition and leading to the formation of many heterocyclic compounds . On the other hand, the thioamide functional group in KTAs undergoes isomerization to generate thiol .Scientific Research Applications
Synthesis of Pyrrole Derivatives
A study by Law et al. (1984) explored a general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives, highlighting the potential of using related compounds in organic synthesis processes. The research demonstrated the reaction between substituted 2H-azirines and enamines, leading to the production of dihydropyrroles, which are precursors to compounds like Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate (Law et al., 1984).
Structural Analysis
Ramazani et al. (2019) conducted a structural analysis of polymorphs of a similar compound, Ethyl 2-(2-Chlorophenyl)-4-Hydroxy-5-Oxo-1-Phenyl-2,5-Dihydro-1H-Pyrrole-3-Carboxylate. This study is significant for understanding the molecular structure and behavior of related pyrrole derivatives, which can be critical in the development of new materials or pharmaceutical compounds (Ramazani et al., 2019).
Quantum Chemical Calculations
Singh et al. (2015) explored the structural evaluation, chemical reactivity, and non-linear optical property investigation of two chalcones containing the pyrrole moiety. This research offers insights into the electronic properties and potential applications in non-linear optics for compounds related to this compound (Singh et al., 2015).
Antimicrobial Agent Development
A 2020 study explored the synthesis of pyrrole derivatives, including ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates, for the development of new antimicrobial agents. This research underlines the importance of such compounds in the ongoing search for effective antimicrobial substances (2020 Study).
Future Directions
The future directions in the study and application of Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate and similar compounds could involve the development of more environmentally friendly synthesis methods, as well as the exploration of their potential applications in various fields such as medicine and materials science .
Mechanism of Action
Target of Action
Pyrrole and indole derivatives are known to interact with various biological targets. They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Properties
IUPAC Name |
ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-13(16)10-8-11(15-12(10)14)9-6-4-3-5-7-9/h3-8,15H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPWMTWJWXELRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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